3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile
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Overview
Description
3-[5-(2-methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile is a member of triazoles.
Scientific Research Applications
Xanthine Oxidoreductase Inhibition
Research has identified compounds structurally similar to 3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme involved in hyperuricemia treatment. For instance, Sato et al. (2009) discovered 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, a derivative with effective in vivo activity in reducing serum uric acid levels in rats, indicating a potential application in managing conditions like gout or kidney stones [Sato, Ashizawa, Matsumoto, Iwanaga, Nakamura, Inoue, & Nagata, 2009].
Antimicrobial Properties
Compounds with the 1,2,4-triazole core have demonstrated significant antimicrobial activities. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents [Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007].
Corrosion Inhibition
In the field of industrial chemistry, benzimidazole derivatives incorporating the 1,2,4-triazole unit, like those studied by Yadav et al. (2013), have been shown to be effective corrosion inhibitors for metals such as mild steel in acidic environments. This finding is crucial for protecting industrial machinery and infrastructure from corrosion-related damage [Yadav, Behera, Kumar, & Sinha, 2013].
Cancer Research
Compounds structurally related to this compound are being explored for their anticancer properties. For example, research into 1,2,4-triazole derivatives, as conducted by Rud et al. (2016), has highlighted their potential use in developing new cancer treatments, particularly due to their anticancer activities [Rud, Kaplaushenko, & Kucheryavyi, 2016].
Inhibition of PD-1/PD-L1 Interaction
Research by Narva et al. (2020) into benzonitrile derivatives with a 1,2,3-triazole structure has shown that these compounds can inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. This suggests potential applications in developing novel cancer therapies [Narva, Xiong, Ma, Tanaka, Wu, & Zhang, 2020].
Properties
Molecular Formula |
C13H14N4OS |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-[5-(2-methoxyethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]benzonitrile |
InChI |
InChI=1S/C13H14N4OS/c1-17-12(11-5-3-4-10(8-11)9-14)15-16-13(17)19-7-6-18-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
JUQOHHAILSTQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCCOC)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CN1C(=NN=C1SCCOC)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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